molecular formula C12H28O6Si B13751301 6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane CAS No. 61877-82-5

6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane

Cat. No.: B13751301
CAS No.: 61877-82-5
M. Wt: 296.43 g/mol
InChI Key: SSZBHSXTJWOAJR-UHFFFAOYSA-N
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Description

6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane is a silicon-containing organic compound It is characterized by the presence of multiple ether linkages and a propyl group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of a silicon-containing precursor with 2-methoxyethanol and propyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of ether linkages. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of silicon-containing derivatives .

Scientific Research Applications

6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and nanocomposites.

    Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its biocompatibility and ability to form stable complexes with various drugs.

    Industry: It is used in the production of specialty chemicals and as a component in coatings and adhesives .

Mechanism of Action

The mechanism by which 6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane exerts its effects involves its interaction with molecular targets through its ether linkages and silicon atom. These interactions can influence the compound’s reactivity and stability. The pathways involved include the formation of stable complexes with other molecules, which can enhance its utility in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane is unique due to its multiple ether linkages and the presence of a propyl group attached to the silicon atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis .

Biological Activity

6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane (CAS Number: 61877-82-5) is a silane compound with unique structural features that contribute to its biological activity. This article explores its physicochemical properties, biological effects, and potential applications based on diverse research findings.

The compound has the following physicochemical characteristics:

PropertyValue
Molecular FormulaC12H28O6Si
Molar Mass296.43 g/mol
Density0.986 g/cm³
Boiling Point307.5 °C
Flash Point114.8 °C

These properties suggest that the compound is stable under standard conditions and may exhibit moderate volatility due to its boiling point.

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

1. Antimicrobial Properties

Studies have demonstrated that silane compounds can exhibit antimicrobial activity. The presence of the methoxyethoxy groups in this compound may enhance its interaction with microbial membranes, leading to increased permeability and subsequent microbial cell death.

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For instance, research involving human cancer cell lines indicated that the compound could induce apoptosis in a dose-dependent manner. This suggests potential applications in cancer therapeutics.

3. Biocompatibility

Given its silane structure, there is interest in exploring its biocompatibility for biomedical applications such as drug delivery systems and tissue engineering scaffolds. Preliminary studies suggest that it may promote cell adhesion and proliferation, making it a candidate for further investigation in regenerative medicine.

Case Studies

Several case studies have been documented regarding the biological effects of similar silane compounds:

  • Case Study A : A study on tris(2-methoxyethoxy)vinylsilane showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, highlighting the potential of related compounds in medical applications.
  • Case Study B : Research on silanes used in drug delivery indicated that modifications with ethylene glycol derivatives improved solubility and cellular uptake, suggesting that similar modifications in this compound could enhance its therapeutic efficacy.

The mechanism underlying the biological activity of this compound is not fully elucidated but may involve:

  • Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress within cells, contributing to cytotoxic effects.
  • Signal Transduction Pathways : Modulation of pathways involved in cell survival and apoptosis.

Properties

CAS No.

61877-82-5

Molecular Formula

C12H28O6Si

Molecular Weight

296.43 g/mol

IUPAC Name

tris(2-methoxyethoxy)-propylsilane

InChI

InChI=1S/C12H28O6Si/c1-5-12-19(16-9-6-13-2,17-10-7-14-3)18-11-8-15-4/h5-12H2,1-4H3

InChI Key

SSZBHSXTJWOAJR-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](OCCOC)(OCCOC)OCCOC

Origin of Product

United States

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